2,6-Dimethylphenyl isothiocyanate
Overview
Description
2,6-Dimethylphenyl isothiocyanate is an organic compound with the molecular formula C₉H₉NS. It is also known by other names such as Benzene, 2-isothiocyanato-1,3-dimethyl-; Isothiocyanic acid, 2,6-xylyl ester; and 2,6-Xylyl isothiocyanate . This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a 2,6-dimethylphenyl ring. It is commonly used in various chemical syntheses and industrial applications due to its reactivity and unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,6-Dimethylphenyl isothiocyanate typically involves the reaction of 2,6-dimethylaniline with thiophosgene or other sulfur-containing reagents. One common method includes dissolving 2,6-dimethylanilino thionothiolic ammonium formate in water, followed by the addition of a bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) solution under stirring conditions. The reaction mixture is then filtered to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of lead nitrate or phosgene. these methods pose environmental and safety concerns due to the use of toxic reagents. Alternative methods using metal ion oxidation or other safer reagents are being explored to mitigate these issues .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethylphenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form thiourea derivatives.
Addition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.
Hydrolysis: It hydrolyzes in the presence of water to form corresponding amines and carbon dioxide.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols.
Catalysts: Triethylamine and other base catalysts.
Solvents: Organic solvents like dichloromethane and acetonitrile.
Major Products: The major products formed from these reactions include thiourea derivatives, heterocyclic compounds, and amines .
Scientific Research Applications
2,6-Dimethylphenyl isothiocyanate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dimethylphenyl isothiocyanate involves its reactivity with nucleophiles, leading to the formation of thiourea derivatives and other products. The isothiocyanate group (-N=C=S) is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical syntheses and industrial applications .
Comparison with Similar Compounds
- Phenyl isothiocyanate
- p-Tolyl isothiocyanate
- 2,6-Dimethylphenyl isocyanate
Comparison: 2,6-Dimethylphenyl isothiocyanate is unique due to the presence of two methyl groups on the phenyl ring, which can influence its reactivity and steric properties. Compared to phenyl isothiocyanate, it may exhibit different reactivity patterns and selectivity in chemical reactions. The presence of methyl groups can also affect its physical properties, such as boiling point and solubility .
Properties
IUPAC Name |
2-isothiocyanato-1,3-dimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-7-4-3-5-8(2)9(7)10-6-11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UULUECCNPPJFBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172826 | |
Record name | 2,6-Xylyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19241-16-8 | |
Record name | 2-Isothiocyanato-1,3-dimethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19241-16-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Xylyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019241168 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 19241-16-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172978 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Xylyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-xylyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.990 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-XYLYL ISOTHIOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TIM0LV0QKN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,6-Dimethylphenyl isothiocyanate interact with the synthesized scandium complex, and what is the structural outcome?
A1: The research demonstrates that this compound undergoes a [2 + 2] cycloaddition reaction with the [(η⁸-C₈H₈)Sc(1)(THF)] complex (3a). [] This reaction results in the formation of a new compound (4) containing a thioureato-N,N' moiety, where the isothiocyanate has inserted into the scandium-nitrogen bond.
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